molecular formula C39H66O5 B3323790 Treprostinil hexadecyl ester CAS No. 1706528-83-7

Treprostinil hexadecyl ester

Cat. No.: B3323790
CAS No.: 1706528-83-7
M. Wt: 614.9 g/mol
InChI Key: XOKCXRVJBBLBSX-HDMCCQRMSA-N
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Preparation Methods

Treprostinil palmitil is synthesized through esterification of treprostinil with palmitic acid. The synthetic route involves the reaction of treprostinil with palmitoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial production methods involve the use of large-scale reactors and stringent quality control measures to ensure the purity and stability of the final product. The process includes steps such as purification by recrystallization or chromatography and rigorous testing for impurities and degradation products .

Chemical Reactions Analysis

Treprostinil palmitil undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are treprostinil, palmitic acid, and various oxidized or reduced derivatives .

Scientific Research Applications

Treprostinil palmitil has several scientific research applications, including:

Mechanism of Action

Treprostinil palmitil exerts its effects by releasing treprostinil, which is a potent vasodilator. Treprostinil acts on the prostacyclin receptors in the pulmonary and systemic arterial vascular beds, leading to vasodilation and inhibition of platelet aggregation. This results in reduced pulmonary artery pressure, improved systemic oxygen transport, and increased cardiac output .

The molecular targets of treprostinil include the prostacyclin receptors (IP receptors) and the pathways involved in vasodilation and platelet inhibition. Treprostinil also affects the cyclic adenosine monophosphate (cAMP) pathway, leading to relaxation of vascular smooth muscle cells .

Comparison with Similar Compounds

Treprostinil palmitil is unique compared to other similar compounds due to its sustained release properties and higher tolerated doses. Similar compounds include:

Treprostinil palmitil stands out due to its ability to provide sustained release of treprostinil, reducing the frequency of dosing and potentially improving patient compliance .

Properties

IUPAC Name

hexadecyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-26-43-39(42)30-44-38-23-20-21-31-27-35-32(28-36(31)38)29-37(41)34(35)25-24-33(40)22-18-6-4-2/h20-21,23,32-35,37,40-41H,3-19,22,24-30H2,1-2H3/t32-,33-,34+,35-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCXRVJBBLBSX-HDMCCQRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1C[C@H]3C[C@H]([C@@H]([C@H]3C2)CC[C@H](CCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706528-83-7
Record name Treprostinil palmitil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706528837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPROSTINIL PALMITIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJK87S89F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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